1-(1,1-Difluoroethyl)-2-fluorobenzene
Overview
Description
1-(1,1-Difluoroethyl)-2-fluorobenzene is a useful research compound. Its molecular formula is C8H7F3 and its molecular weight is 160.14 g/mol. The purity is usually 95%.
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Mechanism of Action
References:
- Liu, J., Zhang, J., Wu, C., Liu, H., Sun, F., Li, Y., … Li, X. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances, 9(49), 28648–28652
- NIST Chemistry WebBook. Ethane, 1,1-difluoro-
- X-MOL. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids
Biochemical Analysis
Biochemical Properties
1-(1,1-Difluoroethyl)-2-fluorobenzene plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The fluorine atoms in the compound can form strong hydrogen bonds with amino acid residues in proteins, leading to changes in protein conformation and activity. For example, the compound may interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. These interactions can result in the inhibition or activation of enzyme activity, affecting the overall metabolic pathways in which these enzymes are involved .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling proteins, such as kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound may inhibit the activity of protein kinase C, resulting in altered phosphorylation states of downstream targets and changes in cellular responses . Additionally, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes and proteins, leading to changes in their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can result in the accumulation of substrates and a decrease in the production of products in the affected metabolic pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For instance, the compound may degrade into metabolites that have different biological activities, leading to changes in cellular responses over time . In in vitro studies, the temporal effects of this compound can be monitored by measuring changes in enzyme activity, gene expression, and metabolite levels at different time points . In in vivo studies, the compound’s effects on cellular function can be assessed by monitoring physiological and biochemical parameters over extended periods .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it may exhibit toxic or adverse effects. For example, high doses of this compound may lead to the inhibition of critical metabolic enzymes, resulting in metabolic imbalances and toxicity . Additionally, the compound’s effects on gene expression and cellular signaling pathways may be dose-dependent, with higher doses leading to more pronounced changes in cellular responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other metabolic enzymes . These interactions can affect the overall metabolic flux and levels of metabolites in the affected pathways . Additionally, this compound may influence the activity of key regulatory enzymes, such as kinases and phosphatases, leading to changes in the regulation of metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound may be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments . These interactions can influence the compound’s activity and function within the cell .
Subcellular Localization
This compound can localize to specific subcellular compartments, where it exerts its effects on cellular function. The compound may be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, by post-translational modifications or targeting signals . For example, the presence of fluorine atoms in the compound may facilitate its interaction with mitochondrial proteins, leading to its accumulation within the mitochondria . This subcellular localization can influence the compound’s activity and function, as well as its interactions with other biomolecules within the cell .
Properties
IUPAC Name |
1-(1,1-difluoroethyl)-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3/c1-8(10,11)6-4-2-3-5-7(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYVOOREJIMEGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201288146 | |
Record name | 1-(1,1-Difluoroethyl)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201288146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138445-14-3 | |
Record name | 1-(1,1-Difluoroethyl)-2-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Difluoroethyl)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201288146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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